molecular formula C13H11NO2 B6162228 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene CAS No. 37629-58-6

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene

Cat. No.: B6162228
CAS No.: 37629-58-6
M. Wt: 213.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitroalkene Scaffolds in Modern Organic Synthesis

Nitroalkenes, also known as nitroolefins, are highly valuable and versatile building blocks in the field of organic synthesis. rsc.orgresearchgate.net Their significance stems from the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a wide array of chemical transformations. This high reactivity makes them excellent substrates for constructing complex molecular architectures. rsc.orgresearchgate.net

The utility of nitroalkene scaffolds is demonstrated in their participation in numerous key reactions:

Michael Addition: Nitroalkenes are exceptional Michael acceptors, readily reacting with a variety of nucleophiles to form new carbon-carbon bonds. This reaction is fundamental for creating γ-nitro carbonyl compounds and 1,3-dinitro compounds, which are precursors to γ-amino acids and 1,3-diamines, respectively. msu.edumdpi.comencyclopedia.pub

Cycloaddition Reactions: They are potent dienophiles in [4+2] cycloadditions (Diels-Alder reactions) and participate in [3+2] dipolar cycloadditions, providing pathways to synthesize highly functionalized cyclic and heterocyclic compounds like nitrocyclohexanones and isoxazolines. acs.orgwikipedia.orggrantome.comacs.org

Cascade Reactions: The reactivity of nitroalkenes allows them to be used in tandem or cascade reaction sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. rsc.orgacs.org

Furthermore, the nitro group itself is a versatile functional group that can be easily transformed into other functionalities, such as amines, ketones, or oximes. frontiersin.orgwikipedia.org This flexibility significantly expands the synthetic potential of the products derived from nitroalkene reactions, making these scaffolds indispensable tools for chemists aiming to synthesize natural products, pharmaceuticals, and other functionally complex molecules. rsc.orgfrontiersin.org

Unique Structural and Electronic Properties of Naphthalene-Fused Systems in Organic Chemistry

Naphthalene (B1677914) is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. rasayanjournal.co.inresearchgate.net This fused-ring structure imparts unique properties that distinguish it from simpler monocyclic aromatic systems like benzene. Molecules with a conjugated π-electron system, such as naphthalene, are known for their potential semiconductor properties. tandfonline.com

Structurally, naphthalene is a planar molecule with a resonance energy of 61 kcal/mol, which indicates significant aromatic stability. samipubco.com It possesses two distinct sets of protons, designated as alpha (positions 1, 4, 5, 8) and beta (positions 2, 3, 6, 7), which exhibit different chemical reactivities. samipubco.com Electrophilic substitution reactions, for instance, typically occur at the more reactive alpha position.

From an electronic standpoint, the extended π-conjugation of the naphthalene system influences its behavior in chemical reactions and its photophysical properties. tandfonline.combohrium.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of naphthalene derivatives are key to understanding their charge transport capabilities. samipubco.comresearchgate.net The HOMO-LUMO energy gap in naphthalene has been calculated to be approximately 4.75 eV. samipubco.com Attaching functional groups to the naphthalene core can modulate these electronic properties, which is a critical aspect in the design of materials for organic electronics. researchgate.nettandfonline.com The bulky nature of the naphthyl group can also introduce significant steric influence in reactions, affecting stereoselectivity and reaction kinetics compared to smaller aryl groups.

Historical and Contemporary Overview of Synthetic Methodologies for Aromatic Nitropropenes

The primary and most historically significant method for synthesizing aromatic nitropropenes is the Henry reaction , also known as the nitroaldol reaction. wikipedia.orgwikipedia.org This classic carbon-carbon bond-forming reaction, discovered by Louis Henry in 1895, involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. wikipedia.org

The general mechanism proceeds in two main stages:

Nitroaldol Addition: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitroethane) to form a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org

Dehydration: This nucleophilic anion then attacks the carbonyl carbon of the aldehyde (e.g., 2-naphthaldehyde). The resulting β-nitro alcohol intermediate is subsequently dehydrated, often facilitated by the reaction conditions, to yield the aromatic nitropropene. wikipedia.orgorganic-chemistry.org

A variety of basic catalysts have been employed for this reaction, each with different efficiencies and reaction conditions. Common catalysts include primary amines like n-butylamine, methylamine, and cyclohexylamine, as well as ammonium (B1175870) acetate. wikipedia.orgscribd.comerowid.org

AldehydeNitroalkaneCatalystSolventReaction TimeYieldReference
BenzaldehydeNitroethanen-ButylamineEthanol8 hours64% erowid.org
BenzaldehydeNitroethaneCyclohexylamineGlacial Acetic Acid6 hours62% erowid.org
BenzaldehydeNitroethaneMethylamine (aq)Alcohol4 hoursNot specified chemicalbook.com
BenzaldehydeNitroethanen-ButylamineToluene19 hours~60% erowid.org

While the Henry reaction remains a mainstay, more contemporary methods have also been developed. One such approach is alkene cross-metathesis, which utilizes catalysts like Grubbs' second-generation catalyst to form highly functionalized nitroalkenes from simpler aliphatic nitro compounds and substituted alkenes. organic-chemistry.org This method offers a route to nitroalkenes that may be difficult to prepare via traditional condensation chemistry. organic-chemistry.org

Current Research Gaps and Motivations for Investigating 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene

While the synthesis and reactivity of phenyl-2-nitropropene are well-documented, specific research into its naphthalene analogue, this compound, is less prevalent. This represents a significant research gap. The motivation to investigate this particular compound lies at the intersection of the versatile reactivity of the nitroalkene scaffold and the unique properties of the naphthalene ring system.

The primary motivations for its study include:

Exploring Steric and Electronic Effects: Investigating how the larger, more sterically demanding, and electronically distinct 2-naphthyl group (compared to a phenyl group) influences the reactivity and selectivity of the nitropropene moiety. This could lead to different outcomes in key synthetic transformations like Michael additions and cycloaddition reactions.

Access to Novel Molecular Scaffolds: The use of this compound as a building block could provide access to novel, complex polycyclic and heterocyclic structures incorporating the naphthalene core. Such compounds could be of interest in materials science and medicinal chemistry, given the prevalence of the naphthalene motif in various bioactive molecules. rasayanjournal.co.inekb.eg

Expanding Synthetic Methodologies: A detailed study of its synthesis and reactivity would contribute to the broader understanding of aromatic nitropropenes and expand the synthetic chemist's toolbox for creating diverse molecular architectures.

The current research landscape is rich with information on the constituent parts of this molecule—nitroalkenes and naphthalene systems—but lacks a focused exploration of their combined potential in this specific arrangement. Future investigations are needed to fully characterize the reactivity of this compound and unlock its potential as a valuable synthetic intermediate.

Properties

CAS No.

37629-58-6

Molecular Formula

C13H11NO2

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1e 2 Nitroprop 1 En 1 Yl Naphthalene and Analogues

Optimized Reaction Conditions for Naphthalene-Derived Nitropropene Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of nitroalkenes. researchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitroethane. wikipedia.org The synthesis of 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene is typically achieved through the condensation of 2-naphthaldehyde (B31174) and nitroethane. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and purity of the desired product.

A variety of catalysts have been employed to facilitate this transformation, ranging from traditional bases to more advanced catalytic systems. The choice of solvent also plays a significant role, with polar aprotic solvents often favoring the reaction. researchgate.net Temperature is another critical parameter that can influence the reaction rate and selectivity.

Table 1: Optimized Reaction Conditions for the Synthesis of Naphthalene-Derived Nitropropenes

Entry Aldehyde Nitroalkane Catalyst Solvent Temperature (°C) Yield (%) Reference
1 2-Naphthaldehyde Nitroethane Piperidine Toluene Reflux - General Knoevenagel
2 2-Naphthaldehyde Nitroethane Ammonium (B1175870) Acetate Acetic Acid Reflux - General Knoevenagel
3 2-Naphthaldehyde Nitromethane [SFHEA][HSO4] Solvent-free 110 73 CN103497082A
4 1-Naphthaldehyde Ethyl Cyanoacetate Isoindoline-based Porous Polymer - - 56.2 (trans/cis isomerization) nih.gov
5 Benzaldehyde Malononitrile Mn-HT (0.3) Acetonitrile Room Temp 95 researchgate.net
6 Benzaldehyde Malononitrile Agro-waste extract Water Room Temp High acgpubs.org
7 Various Aldehydes Malononitrile Imidazolium-based Ionic Liquids Solvent-free - Good to Excellent aston.ac.uk
8 Benzaldehydes Malonic Acid Ammonium Bicarbonate Solvent-free 90-140 High tue.nl

Mechanistic Variants of Knoevenagel Condensation for Aromatic Nitroalkenes

The generally accepted mechanism for the Knoevenagel condensation involves a three-step process: deprotonation of the active methylene compound, nucleophilic attack on the carbonyl group, and subsequent dehydration. researchgate.net The reaction is typically catalyzed by a base, which facilitates the initial deprotonation.

The mechanism can be influenced by the specific catalyst and reaction conditions employed. For instance, the use of mixed metal oxide catalysts can introduce both acidic and basic sites, which are necessary for high catalytic activity. rsc.orgresearchgate.net In some cases, an autocatalytic pathway has been observed, indicated by an induction period before the catalytic activity is noted. rsc.org

The use of an amine catalyst can lead to the formation of an iminium ion intermediate, which then reacts with the enolate of the active methylene compound. youtube.com This variant of the mechanism involves a rearrangement to regenerate the catalyst and produce the final product. youtube.com

Alternative Synthetic Routes to this compound

While the Knoevenagel condensation is the most common method for synthesizing nitroalkenes, alternative routes have been explored. One such method is the nitration of alkenes. For example, the direct nitration of styrene (B11656) using nitric oxide can produce β-nitrostyrene. A similar approach could potentially be applied to naphthalene-based alkenes.

Another alternative is the cross-metathesis of alkenes. This reaction, utilizing catalysts such as Grubbs' second-generation catalyst, allows for the synthesis of highly functionalized nitroalkenes from simple aliphatic nitro compounds and a range of substituted alkenes. organic-chemistry.org This method offers a route to nitroalkenes that may be difficult to prepare via traditional condensation reactions. organic-chemistry.org

Stereoselective Synthesis of this compound Isomers

The double bond in nitroalkenes can exist as either the E (entgegen) or Z (zusammen) isomer. The control of this stereochemistry is a critical aspect of the synthesis.

Strategies for E/Z Isomerism Control in Nitroalkene Formation

The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions. For the synthesis of β-nitrostyrenes, the E-isomer is generally the thermodynamically more stable and, therefore, the major product. However, the Z-isomer can be favored under certain conditions.

Studies on the condensation of heteroaromatic aldehydes with 2-nitroethanol (B1329411) have shown that the E-isomers of the intermediate β-(hetero)aryl-α-hydroxymethyl-α,β-unsaturated-nitroalkenes are formed. nih.gov Subsequent oxidation can lead to a mixture of E/Z isomers of the final α-nitro-α,β-enals. nih.gov The E/Z ratio can be influenced by factors such as the solvent and exposure to light, which can promote interconversion. nih.gov It has been shown that for some systems, UV irradiation can be used to convert the Z-isomer to the E-isomer quantitatively.

Asymmetric Approaches to Chiral Naphthalene-Nitropropene Derivatives

The introduction of chirality into naphthalene-nitropropene derivatives can be achieved through asymmetric synthesis. The Henry reaction, which is closely related to the Knoevenagel condensation, is a key method for the enantioselective synthesis of β-nitro alcohols, which are precursors to chiral nitroalkenes.

The use of chiral ligands in combination with metal catalysts is a common strategy for achieving high enantioselectivity. A variety of chiral ligands, including those based on [2.2]paracyclophane, have been developed and successfully applied in asymmetric catalysis. dicp.ac.cn These ligands create a chiral environment around the metal center, directing the approach of the reactants to favor the formation of one enantiomer over the other.

For instance, the asymmetric Catellani reaction, which utilizes a chiral dinitrogen ligand, has been employed for the synthesis of C-N axially chiral scaffolds involving naphthalene (B1677914) derivatives. nih.gov This highlights the potential for developing highly stereoselective methods for the synthesis of chiral naphthalene-containing compounds.

Green Chemistry Principles in Nitroalkene Synthesis: Solvent-Free and Catalytic Methods

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions and the use of reusable and non-toxic catalysts for the synthesis of nitroalkenes.

Solvent-free Knoevenagel condensations have been successfully carried out using various catalysts, including ammonium bicarbonate and solid-supported reagents. tue.nl These methods often offer advantages such as reduced waste, easier product isolation, and lower energy consumption. tue.nlscispace.com The use of agro-waste extracts and other natural catalysts in aqueous media further exemplifies the trend towards greener synthetic protocols. acgpubs.org

The development of reusable catalysts is another key aspect of green chemistry. Ionic liquids and solid-supported catalysts have been shown to be effective for the Knoevenagel condensation and can often be recovered and reused multiple times without a significant loss of activity. aston.ac.uk Biocatalysis, using enzymes to carry out chemical transformations, also offers a promising green alternative, with reactions often proceeding under mild conditions in aqueous environments. almacgroup.commdpi.com

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from laboratory-scale synthesis of this compound and its analogues to large-scale industrial production necessitates a thorough evaluation of several critical factors. While the Henry-nitroaldol reaction provides a viable synthetic route, its successful implementation on an industrial level hinges on addressing challenges related to reaction kinetics, thermodynamics, safety, and economic viability.

A primary consideration in the scale-up of the synthesis is the management of reaction conditions to ensure consistent product quality and yield. The condensation of 2-naphthaldehyde with nitroethane is an exothermic process, and efficient heat dissipation is crucial to prevent thermal runaway and the formation of undesired byproducts. rsc.org In a large reactor, the surface-area-to-volume ratio decreases, making heat removal more challenging compared to a laboratory setting. primescholars.com This necessitates the use of specialized reactors with efficient cooling systems, such as jacketed reactors with internal cooling coils or the use of continuous flow reactors. rsc.org

Interactive Table: Key Parameters for Scale-Up of Henry Reaction

ParameterLaboratory Scale ConsiderationIndustrial Scale-Up ChallengeMitigation Strategy
Heat Transfer Easily managed with standard cooling baths.Poor heat dissipation in large batch reactors can lead to temperature gradients and side reactions.Use of jacketed reactors with efficient cooling, internal cooling coils, or adoption of continuous flow chemistry. rsc.org
Mass Transfer Efficient mixing is readily achieved with magnetic stirrers or overhead stirrers.Inadequate mixing can result in localized "hot spots" and incomplete reactions.Implementation of powerful agitation systems, baffles within the reactor, or process intensification through microreactors.
Reaction Time Typically shorter due to efficient heat and mass transfer.May need to be adjusted to account for slower heating/cooling cycles and mixing inefficiencies.Optimization of catalyst loading and temperature profile to maintain a reasonable reaction time without compromising safety.
Catalyst Selection A wide range of catalysts can be employed.Catalyst cost, recovery, and reuse become significant economic factors.Selection of robust, easily separable heterogeneous catalysts or development of efficient catalyst recycling protocols. scirp.org
Solvent Use Solvent volume is relatively small.Large volumes of solvents contribute significantly to cost and environmental impact.Use of solvent-free conditions if feasible, or selection of recoverable and recyclable solvents. uk-cpi.com
Downstream Processing Simple laboratory techniques like filtration and recrystallization are sufficient.Requires robust and scalable methods for product isolation, purification, and waste stream management.Development of optimized crystallization processes, use of continuous filtration and drying equipment.

Safety is a paramount concern in the industrial synthesis of nitroalkenes. Nitroalkanes, particularly when heated in the presence of a base, can be hazardous. rsc.org A comprehensive hazard and operability (HAZOP) study is essential to identify potential risks and implement appropriate safety measures. This includes the use of automated control systems to monitor and regulate temperature, pressure, and reactant addition rates. Furthermore, the handling and storage of raw materials like nitroethane and the final nitroalkene product require specialized facilities and procedures to mitigate risks of fire or explosion.

The choice of catalyst and solvent also has significant implications for industrial-scale production. primescholars.com While a variety of bases can catalyze the Henry reaction, their suitability for large-scale use depends on factors such as cost, efficiency, and ease of removal from the product. wikipedia.orgorganic-chemistry.org The use of heterogeneous catalysts is often preferred in industrial settings as they can be more easily separated from the reaction mixture and potentially reused, reducing waste and cost. scirp.org Similarly, the selection of a solvent involves a trade-off between reaction performance, cost, and environmental impact. The development of solvent-free reaction conditions or the use of greener, recyclable solvents is a key area of research for enhancing the sustainability of the process. uk-cpi.com

Downstream processing, including product isolation and purification, must also be scalable. Laboratory techniques such as column chromatography are generally not feasible for large-scale production. Therefore, robust and efficient methods for crystallization, filtration, and drying need to be developed and optimized to ensure the final product meets the required purity specifications.

The prospective industrial synthesis of this compound and its analogues is likely to involve a batch or semi-batch process in a well-controlled reactor system. However, the adoption of continuous flow chemistry offers a promising alternative that can address many of the challenges associated with scale-up. rsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and potentially leading to higher yields and improved safety. rsc.org While the initial investment for continuous manufacturing may be higher, the long-term benefits in terms of efficiency, safety, and consistency can make it an attractive option for the industrial production of these compounds.

Sophisticated Structural Elucidation and Conformational Analysis of 2 1e 2 Nitroprop 1 En 1 Yl Naphthalene

X-ray Crystallographic Studies of 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene and its Derivatives

While a specific crystal structure for this compound is not prominently available in surveyed crystallographic databases, extensive analysis of closely related derivatives, such as (E)-1-(2-nitroethenyl)naphthalene and other nitronaphthalene compounds, provides a robust framework for understanding its solid-state characteristics. researchgate.netnih.govresearchgate.net

The crystal packing of aromatic nitro compounds is governed by a variety of intermolecular forces. A significant interaction observed in nitro-derivatives is the lone pair-π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group (the π-hole) interacts favorably with electron-rich lone pairs on atoms like oxygen or sulfur in adjacent molecules. rsc.orgnih.govnih.gov This type of interaction can be a critical factor in crystal engineering, influencing the supramolecular assembly of the molecules. rsc.org In nitro aromatic ligands, these interactions can have energies of approximately -5 kcal/mol. nih.govnih.gov

In the crystal structure of the related compound (E)-1-(2-nitroethenyl)naphthalene, the molecules are organized into a two-dimensional network primarily through C—H⋯O hydrogen bonds. researchgate.net The crystal packing is further stabilized by π–π stacking interactions between the naphthalene (B1677914) ring systems of adjacent molecules, with a reported centroid–centroid distance of 3.6337 (11) Å. researchgate.net Similarly, in other azo-naphthalene derivatives, crystal cohesion is enhanced by both C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov These observations suggest that the crystal structure of this compound would likely be stabilized by a combination of C—H⋯O bonds involving the nitro group and π–π stacking of the naphthalene moieties.

Precise geometric parameters for this compound can be inferred from high-quality X-ray diffraction data of its derivatives. The analysis of (E)-1-(2-nitroethenyl)naphthalene reveals a trans configuration around the C=C double bond, a key structural feature. researchgate.net The naphthalene ring system itself is nearly planar. researchgate.net A notable feature is the dihedral angle between the plane of the naphthalene ring and the nitroethenyl group, which is reported to be 12.66 (5)°. researchgate.net This twist from full planarity is a common feature in such conjugated systems. In another related derivative, 2-methoxy-1-nitronaphthalene, the dihedral angle between the naphthalene ring and the nitro group can be as high as 89.9 (2)°, demonstrating significant steric influence on conformation. researchgate.net

Below is a table of selected bond lengths and angles for the derivative (E)-1-(2-nitroethenyl)naphthalene, which serves as a model for the title compound. researchgate.net

Table 1: Selected Bond Lengths and Angles for (E)-1-(2-Nitroethenyl)naphthalene. researchgate.net
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
N1-O11.231(2)O1-N1-O2123.5(2)
N1-O21.235(2)O1-N1-C11118.6(2)
N1-C111.472(2)O2-N1-C11117.9(2)
C11-C121.332(3)C12-C11-N1119.2(2)
C12-C11.459(3)C11-C12-C1128.5(2)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.gov For a molecule like this compound, advanced NMR techniques are required to unambiguously assign all proton and carbon signals and to study its conformational behavior.

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spectra of aromatic compounds. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would reveal the connectivity between the protons on the naphthalene ring. It would also show a correlation between the vinylic proton and the protons of the C2-methyl group, confirming their proximity. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the straightforward assignment of protonated carbon atoms in both the naphthalene ring and the nitropropenyl side chain. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). HMBC is particularly powerful for identifying non-protonated (quaternary) carbons. For instance, the vinylic proton would show a correlation to the nitro-bearing carbon and the naphthalene carbon it is attached to. The protons on the naphthalene ring would show correlations to neighboring quaternary carbons, aiding in the complete assignment of the carbon skeleton. nih.govyoutube.com

Table 2: Expected Key 2D NMR Correlations for this compound.
Proton(s)Expected COSY CorrelationsExpected HMBC Correlations (to Carbons)
Naphthyl ProtonsAdjacent Naphthyl ProtonsAdjacent and Quaternary Naphthyl Carbons, Vinylic Carbon
Vinylic ProtonMethyl ProtonsNitro-bearing Carbon, Methyl Carbon, Naphthyl Carbons
Methyl ProtonsVinylic ProtonNitro-bearing Carbon, Vinylic Carbon

Molecules are not static entities, and NMR spectroscopy can be used to study their dynamic processes, such as conformational changes. nih.govutoronto.ca For this compound, rotation around the single bond connecting the naphthalene ring to the propenyl group may be hindered, leading to distinct conformational isomers (rotamers).

Dynamic NMR experiments, typically involving recording spectra at various temperatures, can provide kinetic and thermodynamic information about these conformational equilibria. utoronto.canih.gov If the rotation is slow on the NMR timescale (at low temperatures), separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the spectra with temperature (lineshape analysis), it is possible to calculate the energy barrier to rotation and the relative populations of the conformers. frontiersin.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic molecular fingerprint based on the vibrations of chemical bonds. sci-hub.stmdpi.com These two methods are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light. sci-hub.stthermofisher.com Vibrations that are strong in Raman may be weak in IR, and vice-versa, providing a more complete picture of the molecule's vibrational modes. sci-hub.st

For this compound, the spectra would be dominated by vibrations from the naphthalene ring, the nitroalkene moiety, and the methyl group.

Naphthalene Ring: Characteristic bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region, which are indicative of the substitution pattern. nasa.gov

Nitroalkene Group: The nitro group (NO₂) gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1560-1500 cm⁻¹ range, while the symmetric stretch (ν_s(NO₂)) is found around 1360-1330 cm⁻¹. researchgate.net The C=C stretching of the alkene, being conjugated with the aromatic ring, would also be a prominent feature.

Methyl Group: The methyl (CH₃) group would contribute C-H stretching bands around 2950 cm⁻¹ and characteristic bending vibrations.

Analysis of the vibrational spectra of related nitronaphthalene isomers shows that the symmetric NO₂ stretching vibration is particularly intense in both IR and Raman spectra, suggesting that intermolecular interactions are favored along this coordinate. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-H (Methyl)Stretching2980 - 2870Medium
Aromatic C=CStretching1620 - 1450Medium-Strong
Alkene C=CStretching~1640Medium (Conjugated)
Nitro (NO₂)Asymmetric Stretch1560 - 1500Very Strong (IR)
Nitro (NO₂)Symmetric Stretch1360 - 1330Very Strong (IR)
Aromatic C-HOut-of-Plane Bend900 - 700Strong (IR)

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Chiral Analogues

The stereochemical assignment of chiral molecules, which involves determining the absolute configuration of stereogenic centers, is a critical aspect of chemical analysis, particularly for compounds with biological relevance. Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques employed for this purpose. These methods rely on the differential interaction of chiral molecules with left and right-circularly polarized light.

In the context of analogues of this compound, the introduction of a chiral center would render the molecule optically active. The absolute configuration of such chiral analogues can be elucidated by comparing experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations.

Theoretical Principles and Application

The principle behind using CD spectroscopy for absolute configuration determination lies in the fact that enantiomers exhibit mirror-image CD spectra. A positive Cotton effect (a characteristic peak or trough in a CD spectrum) for one enantiomer will be a negative Cotton effect for the other. By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer), a direct comparison with the experimental spectrum of a pure enantiomer allows for unambiguous assignment of its absolute configuration.

For complex molecules, and particularly for those with conformational flexibility, the process involves several computational steps:

Conformational Search: Identifying all low-energy conformers of the chiral molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Spectral Calculation: Calculating the CD and ORD spectra for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the thermodynamic populations of the conformers to generate the final predicted spectrum.

This combined experimental and theoretical approach has become a reliable method for the stereochemical elucidation of a wide range of chiral organic molecules.

Case Study: Chiral Nitro-Substituted Naphthalene Analogues

While specific chiroptical data for chiral analogues of this compound are not extensively documented in publicly available literature, the stereochemical analysis of structurally related chiral nitro-substituted naphthalene derivatives provides a valuable precedent. A relevant example is the synthesis and characterization of the enantiomers of 4-nitropropranolol and 7-nitropropranolol. nih.govnih.govunina.it

In a study focused on these compounds, the racemic mixtures were synthesized and then separated into their respective enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.govunina.it The optical activity of the purified enantiomers was confirmed by measuring their specific rotation, a key parameter in chiroptical analysis. The absolute configuration of the separated enantiomers was then determined using a chemical correlation method involving derivatization with a chiral agent, α-methoxyphenylacetic acid (MPA), and subsequent NMR analysis. nih.govnih.govunina.it

The optical rotation data for the enantiomers of 4-nitropropranolol and 7-nitropropranolol are presented in the table below.

CompoundEnantiomerSpecific Rotation [α]D
4-Nitropropranolol(+) enantiomerPositive
(-) enantiomerNegative
7-Nitropropranolol(+) enantiomerPositive
(-) enantiomerNegative

This data clearly demonstrates the opposing optical activities of the enantiomeric pairs, a fundamental principle of chiroptical phenomena. For a hypothetical chiral analogue of this compound, a similar approach involving enantioselective synthesis or chiral resolution followed by chiroptical analysis would be the definitive method for assigning the absolute configuration.

The Exciton (B1674681) Chirality Method

For chiral molecules containing multiple chromophores, the exciton chirality method offers a powerful and non-empirical approach to determine absolute configuration using CD spectroscopy. tcichemicals.com This method is based on the through-space interaction of the electric transition dipole moments of the chromophores. If the spatial orientation of these interacting chromophores is chiral, it gives rise to a characteristic bisignate (two-branched) CD signal, known as an exciton couplet.

The sign of this exciton couplet (positive or negative) is directly related to the handedness of the spatial arrangement of the chromophores. A positive exciton chirality (a positive Cotton effect at longer wavelength and a negative one at shorter wavelength) indicates a right-handed helical orientation of the transition dipoles, while a negative exciton chirality signifies a left-handed arrangement.

In the case of a chiral analogue of this compound, the naphthalene ring and the nitropropenyl group constitute two distinct chromophores. The chiral arrangement of these groups, dictated by the stereogenic center, could potentially lead to exciton coupling, which would be observable in the CD spectrum and allow for a direct determination of the absolute configuration.

Michael Addition Reactions with Nucleophiles: Scope and Stereoselectivity

The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes like this compound. The strong electron-withdrawing nature of the nitro group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The conjugate addition of carbon-based nucleophiles to nitroalkenes is a fundamental method for creating C-C bonds. A variety of stabilized carbanions, as well as organometallic reagents, can serve as effective Michael donors. For this compound, typical carbon nucleophiles include enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds such as malonates.

The reaction mechanism generally involves the formation of an enamine or enolate, which then attacks the electrophilic β-carbon of the nitroalkene. This addition generates a nitronate intermediate, which is subsequently protonated to yield the final γ-nitro compound. These products are valuable synthetic intermediates. For instance, reactions with cycloketones have been shown to produce Michael adducts with high yields and diastereoselectivity.

Table 1: Representative Michael Additions of Carbon Nucleophiles to Aromatic Nitroalkenes

Nucleophile (Michael Donor) Catalyst/Conditions Product Type Typical Yield Reference(s)
Cyclohexanone (R,R)-DPEN-thiourea, H₂O γ-Nitroketone 88-99%
Isobutyraldehyde (R,R)-DPEN-thiourea, H₂O γ-Nitroaldehyde 94-99%
2(5H)-Furanone Dinuclear Zinc Complex γ-Substituted Butenolide High

This table presents data for reactions with analogous aromatic nitroalkenes, which serve as a model for the reactivity of this compound.

Conjugate additions are not limited to carbon nucleophiles; heteroatoms such as nitrogen, oxygen, and sulfur can also act as effective Michael donors. This opens pathways to a diverse array of functionalized molecules.

Nitrogen Nucleophiles : Amines are common N-nucleophiles that readily add to nitroalkenes. The resulting β-nitroamines are precursors to valuable compounds like 1,2-diamines.

Oxygen Nucleophiles : Alcohols and phenols can add to nitroalkenes, often under basic catalysis, to form β-nitro ethers. For example, 2-naphthols have been used as nucleophiles in conjugate additions to nitroethylene.

Sulfur Nucleophiles : Thiols are particularly potent nucleophiles for Michael additions due to the high nucleophilicity of the thiolate anion. These "thia-Michael" reactions are typically fast and highly efficient.

Table 2: Michael Addition of Heteroatom Nucleophiles to Aromatic Nitroalkenes

Nucleophile Catalyst/Conditions Product Type Typical Yield Reference(s)
Aniline Base-catalyzed β-Nitroamine High
2-Naphthol Thiourea organocatalyst Functionalized Naphthalenone High

This table illustrates the scope of heteroatom nucleophiles with analogous aromatic nitroalkenes.

The development of asymmetric catalysis has transformed the Michael addition into a powerful method for creating chiral molecules with high stereocontrol. Organocatalysis, in particular, has seen significant advancements, with small chiral organic molecules efficiently promoting highly enantioselective conjugate additions to nitroalkenes.

Commonly used organocatalysts include proline derivatives, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalysts, and squaramides. These catalysts often function through a dual-activation mechanism. For instance, a primary or secondary amine moiety on the catalyst can form an enamine with a ketone or aldehyde donor, while another functional group, like a thiourea, activates the nitroalkene acceptor via hydrogen bonding. This organized transition state leads to high levels of diastereo- and enantioselectivity, often achieving enantiomeric excesses (ee) greater than 95%. Both metal complexes, such as dinuclear zinc systems, and organocatalysts have proven effective in these transformations.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions, Diels-Alder)

Beyond conjugate additions, the electron-deficient double bond of this compound makes it an excellent component in various cycloaddition reactions. These pericyclic reactions provide efficient routes to complex cyclic and heterocyclic structures.

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity, which can often be predicted by Frontier Molecular Orbital (FMO) theory.

Diels-Alder Reaction ([4+2] Cycloaddition) : In a normal-demand Diels-Alder reaction, the nitroalkene acts as the dienophile, reacting with an electron-rich conjugated diene. The reaction is typically concerted and stereospecific. The "endo rule" often predicts the diastereoselectivity, where the electron-withdrawing nitro group of the dienophile orients itself under the π-system of the diene in the transition state. However, the aromaticity of the naphthalene ring itself makes it a very unreactive diene for Diels-Alder reactions under normal conditions, as the reaction would disrupt its stable aromatic system. Therefore, the reactivity is centered on the external nitro-activated double bond.

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) : This is a powerful method for constructing five-membered heterocycles. The nitroalkene serves as the dipolarophile, reacting with a 1,3-dipole such as a nitrone or a nitrile oxide. The regioselectivity is determined by the FMO interactions between the dipole and the dipolarophile. For electron-poor alkenes like this compound, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. This generally leads to the formation of specific regioisomers.

1,3-Dipolar cycloadditions are particularly valuable for the synthesis of heterocycles containing nitrogen and oxygen atoms.

Reaction with Nitrones : The [3+2] cycloaddition between a nitrone and this compound yields an isoxazolidine ring. Isoxazolidines are versatile intermediates in organic synthesis and are found in various bioactive molecules. The reaction is a highly efficient way to generate multiple stereocenters in a single step.

Reaction with Nitrile Oxides : Nitrile oxides react with alkenes to form 2-isoxazolines. The reaction is a prime example of a 1,3-dipolar cycloaddition and provides a direct route to this important heterocyclic scaffold. Isoxazolines are present in numerous natural products and pharmaceuticals. The nitrile oxides are often generated in situ from aldoximes or primary nitro compounds.

Table 3: Representative Cycloaddition Reactions for Heterocycle Synthesis

Reaction Type 1,3-Dipole Dipolarophile Product Heterocycle Reference(s)
[3+2] Cycloaddition C,N-Diarylnitrone Aromatic Nitroalkene Isoxazolidine
[3+2] Cycloaddition Benzonitrile Oxide Aromatic Alkene 2-Isoxazoline

This table highlights common cycloaddition pathways for nitroalkenes, which are applicable to this compound.

An in-depth examination of the chemical behavior of this compound reveals a rich and complex reactivity profile, centered on its three primary functional components: the nitro group, the alkene moiety, and the naphthalene ring system. The interplay between these groups dictates the outcomes of various transformations, including reductions, additions, and aromatic substitutions. Mechanistic studies, employing techniques such as kinetic isotope effects and Hammett plots, provide further insight into the electronic factors governing these reactions.

Theoretical and Computational Chemistry of 2 1e 2 Nitroprop 1 En 1 Yl Naphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and various spectroscopic properties. For molecules like 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene, DFT is a widely used approach due to its balance of accuracy and computational cost. hakon-art.comnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. biomedres.usmdpi.com

For this compound, the HOMO is expected to be primarily localized over the electron-rich π-system of the naphthalene (B1677914) ring and the C=C double bond. researchgate.net The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitrovinyl moiety (-CH=C(NO₂)CH₃). This distribution is characteristic of donor-π-acceptor systems. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. nih.gov A smaller HOMO-LUMO gap for this molecule would suggest higher chemical reactivity and polarizability. nih.gov DFT calculations for similar compounds, such as nitrostyrene (B7858105) derivatives, show HOMO-LUMO gaps typically in the range of 4 to 5 eV. biomedres.ussamipubco.com

Table 1: Representative Frontier Orbital Energies for Related Aromatic Nitroalkenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
β-Nitrostyrene-7.01-2.554.46
2-Vinylnaphthalene (B1218179)-6.25-1.504.75
Naproxen-6.78-2.314.47
Naphthalene-6.13-1.384.75

Note: Values are illustrative and based on typical DFT calculations for similar structures. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. researchgate.netresearchgate.net For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the naphthalene ring and the vinyl proton, highlighting areas prone to nucleophilic interaction. researchgate.net

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scilit.comscm.com The function f(r)+ predicts the site for a nucleophilic attack, while f(r)− predicts the site for an electrophilic attack. researchgate.net For conjugated nitroalkenes, the β-carbon of the vinyl group (the carbon atom not bearing the nitro group) is typically the most electrophilic center, making it the primary target for nucleophiles in reactions like Michael additions. mdpi.comwikipedia.org The Fukui function analysis would quantify this, showing a large value of f(r)+ at this carbon. mdpi.com Conversely, the naphthalene ring would be the most probable site for electrophilic attack. It is also noted that nitro groups on aromatic systems can sometimes lead to the unusual phenomenon of negative Fukui functions. mdpi.com

Table 2: Predicted Local Reactivity using Fukui Functions

Atomic SitePredicted ReactivityRelevant Fukui Function
β-carbon (of vinyl group)Most electrophilic (susceptible to nucleophilic attack)High f(r)+
α-carbon (of vinyl group)Less electrophilicLower f(r)+
Oxygen atoms (of nitro group)NucleophilicHigh f(r)
Naphthalene ring carbonsNucleophilic (susceptible to electrophilic attack)High f(r)

Conformational Analysis and Potential Energy Surfaces using DFT Methods

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers for rotation around key single bonds. bohrium.comuc.pt The primary rotational degrees of freedom are around the C(naphthalene)–C(vinyl) bond and the C(vinyl)–N bond.

Studies on analogous molecules like β-nitrostyrene show a preference for planarity to maximize π-electron delocalization between the aromatic ring and the nitrovinyl group. uc.pt However, for the title compound, steric hindrance between the methyl group, the nitro group, and the proximate hydrogen atom of the naphthalene ring could lead to a non-planar ground state conformation. DFT calculations can generate a potential energy surface by systematically rotating these bonds, revealing the global and local energy minima (stable conformers) and the transition states (rotational barriers) that separate them. nih.gov The height of these rotational barriers determines whether the different conformers can interconvert at room temperature. mdpi.com Van der Waals interactions can also play a role in reducing rotational barriers in sterically crowded systems. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation (e.g., for Cycloadditions, Reductions)

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including intermediates and transition states. researchgate.net For this compound, two important classes of reactions are cycloadditions and reductions.

Cycloaddition Reactions: As a conjugated nitroalkene, the molecule can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. wikipedia.orgnih.gov DFT studies can predict the feasibility and outcome of these reactions. nih.gov Calculations can determine whether the reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving a zwitterionic intermediate. nih.govnih.gov By locating the transition state structures and calculating their activation energies, one can predict the regioselectivity and stereoselectivity of the cycloaddition. mdpi.comresearchgate.net

Reduction Reactions: The nitro group and the C=C double bond are both reducible. Computational studies can explore the mechanisms of reduction, for instance, by metal hydrides or catalytic hydrogenation. nih.govacs.org DFT can be used to compare different potential pathways, such as the initial reduction of the nitro group versus the saturation of the alkene. srce.hrresearchgate.net Theoretical investigations of the reduction of aromatic nitro compounds have provided detailed insights into the complex multi-step, multi-electron processes involved. srce.hrresearchgate.netorientjchem.org Furthermore, DFT can rationalize the stereochemical outcome in asymmetric reductions by modeling the interaction between the substrate and a chiral catalyst. nih.govnih.gov

Table 3: Illustrative Calculated Activation Energies for Reactions of Nitroalkenes

Reaction TypeReactantsMechanismCalculated Activation Energy (kcal/mol)
[3+2] CycloadditionNitroethene + Benzonitrile N-oxideConcerted, polar~10-15
Diels-AlderNitroalkene + CyclopentadieneConcerted, polar~15-20
Michael AdditionNitrostyrene + PhosphiteStepwise~19 (rate-determining step)

Note: Values are representative and sourced from DFT studies on model systems. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a realistic environment, such as in a solvent. nih.gov MD simulations model the movements of all atoms in the system over time, providing insights into dynamic processes and intermolecular forces.

For this compound, MD simulations can reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonds between a protic solvent and the nitro group's oxygen atoms, affect its conformation and reactivity. qnl.qa The polarity of the solvent can influence the stability of different conformers or polar transition states. Cosolvent MD simulations, where organic probe molecules are added to water, can be used to identify potential "hotspots" on the molecule's surface that are important for intermolecular binding. nih.gov These simulations provide a dynamic picture that complements the static information from quantum calculations.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Theoretical Frameworks for Reactivity and Selectivity Prediction

QSAR modeling establishes a mathematical relationship between a molecule's chemical structure and its reactivity or a specific activity. nih.gov The framework involves calculating a set of numerical descriptors from the molecular structure and using statistical methods to correlate them with an observed property.

For a series of related nitroalkenes, DFT can be used to calculate a wide range of descriptors, including:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. dergipark.org.tr

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices.

Thermodynamic Descriptors: Enthalpy of formation and hydrophobicity (logP).

By building a QSAR model, for example using multiple linear regression, it becomes possible to predict the reactivity (e.g., reaction rate) or selectivity of a new, unstudied derivative of this compound based solely on its calculated descriptors. dergipark.org.tr This approach is particularly powerful for screening large libraries of compounds and for understanding which molecular properties are most influential for a given chemical transformation. nih.gov Studies on nitroarenes have shown that electronic factors are key in differentiating active from inactive compounds, while hydrophobicity often governs the potency of the active ones. nih.gov

Derivatization and Structural Modification Strategies of 2 1e 2 Nitroprop 1 En 1 Yl Naphthalene

Synthesis of Analogues with Varied Substituents on the Naphthalene (B1677914) Ring

The synthesis of analogues bearing different functional groups on the naphthalene ring is a primary strategy for modulating the molecule's properties. While direct substitution on the pre-formed 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene is possible, a more common and regioselective approach involves building the desired substituted naphthalene core first, followed by the introduction of the nitropropene side chain.

The principal method for this is the Henry reaction (or nitroaldol reaction), which involves the condensation of a substituted 2-naphthaldehyde (B31174) with a nitroalkane, such as nitroethane, typically under basic conditions. This is followed by dehydration to yield the target nitroalkene. A wide variety of substituted naphthalenes can be prepared through methods like metal-catalyzed cross-coupling reactions, electrophilic cyclizations, and various annulation strategies. nih.govresearchgate.net This allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the naphthalene ring system.

Starting Material (Substituted 2-Naphthaldehyde)ReagentResulting Analogue
6-Methoxy-2-naphthaldehydeNitroethane2-[(1E)-2-Nitroprop-1-en-1-yl]-6-methoxynaphthalene
6-Bromo-2-naphthaldehydeNitroethane6-Bromo-2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene
2-Naphthaldehyde-1-carbonitrileNitroethaneThis compound-1-carbonitrile
4-Hydroxy-2-naphthaldehydeNitroethane4-Hydroxy-2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene

Modification of the Nitropropene Side Chain: Extending Alkene Length, Altering Nitro Group Position

The nitropropene side chain is a highly versatile functional group that can be modified in several ways. These modifications can create analogues with different steric and electronic profiles.

Extending Alkene Length: The length of the alkene side chain can be readily extended by using higher-order nitroalkanes in the Henry reaction with 2-naphthaldehyde. For example, reacting 2-naphthaldehyde with 1-nitropropane (B105015) or 1-nitrobutane (B1203751) would yield 2-[(1E)-2-nitrobut-1-en-1-yl]naphthalene and 2-[(1E)-2-nitropent-1-en-1-yl]naphthalene, respectively. This extension alters the flexibility and length of the side chain, which can be relevant for structure-activity relationship studies.

Altering Nitro Group Position and Functionality: The nitro group is a powerful synthetic handle. While shifting its position along the alkene backbone from the 2-position to the 1- or 3-position is challenging, the group itself can be transformed into other functionalities.

Reduction: The nitro group can be reduced to an amine, yielding 1-(naphthalen-2-yl)propan-2-amine. This transformation converts the electron-withdrawing nitroalkene into a flexible amino-alkyl chain, drastically changing the molecule's character.

Nef Reaction: The nitroalkene can be converted into a ketone via the Nef reaction, which involves treating the corresponding nitronate anion with strong acid. This would yield 1-(naphthalen-2-yl)propan-2-one.

Cycloadditions: As discussed in the next section, the C=C double bond is highly activated by the nitro group, making it an excellent participant in cycloaddition reactions. chim.it

Conjugate Addition: The electrophilic nature of the double bond allows for Michael-type conjugate additions, where various nucleophiles can be added to the side chain, further functionalizing the molecule. For example, reaction with thiols or amines would introduce new substituents at the 2-position of the propyl chain.

Starting MaterialReaction TypeKey ReagentsModified Product
2-NaphthaldehydeHenry Reaction1-Nitropropane, Base2-[(1E)-2-Nitrobut-1-en-1-yl]naphthalene
This compoundNitro Group ReductionH₂, Pd/C or LiAlH₄1-(Naphthalen-2-yl)propan-2-amine
This compoundNef ReactionBase, then H₂SO₄1-(Naphthalen-2-yl)propan-2-one
This compoundMichael AdditionThiophenol, Base2-[2-Nitro-1-(phenylthio)propyl]naphthalene

Heterocyclic Annulation and Ring Expansion Reactions Utilizing the Nitroalkene Moiety

The electron-deficient nature of the nitroalkene moiety makes it an excellent building block for the synthesis of new heterocyclic rings through annulation reactions. researchgate.net These reactions construct complex polycyclic systems by forming new rings fused to the naphthalene core or attached to the side chain.

[3+2] Annulation Reactions: Nitroalkenes are classic substrates for [3+2] annulation reactions with 1,3-dipoles, leading to five-membered heterocycles. chim.it

Pyrrole (B145914) Synthesis: The Barton-Zard pyrrole synthesis, involving the reaction of a nitroalkene with an α-isocyanoacetate, can be applied to form a pyrrole ring.

Pyrazole Synthesis: Reaction with diazo compounds, such as diazomethane, would proceed via a [3+2] cycloaddition to form pyrazoline intermediates, which can then be oxidized to pyrazoles. chim.it

Triazole Synthesis: The use of azides can lead to the formation of 1,2,3-triazoles. acs.org

[4+2] Cycloaddition Reactions: The nitropropene unit can act as a potent dienophile in Diels-Alder reactions. Reaction with a suitable diene (e.g., cyclopentadiene, isoprene) would yield a six-membered cyclohexene (B86901) ring appended to the naphthalene core, with the nitro group providing a handle for further functionalization.

Ring Expansion Reactions: While less direct, the functionality of the nitroalkene can be used to initiate ring expansion reactions. For example, the nitro group could be reduced to an amine. Subsequent reaction of this amine with nitrous acid could generate a diazonium ion, which could then undergo a Tiffeneau–Demjanov-type rearrangement, potentially leading to ring expansion if a suitable cyclic precursor is used. wikipedia.orgnih.gov

Reaction TypeReactant for NitroalkeneResulting Heterocyclic System
[3+2] Annulation (Barton-Zard)Ethyl isocyanoacetatePyrrole
[3+2] CycloadditionDiazomethanePyrazole (after oxidation)
[4+2] Cycloaddition (Diels-Alder)IsopreneSubstituted Cyclohexene
[3+2] AnnulationAzomethine ylidesPyrrolidine

Polymerization and Oligomerization Studies of Naphthalene-Nitroalkene Monomers

In materials science, polymers are long-chain molecules composed of repeating monomer units. umd.eduyoutube.com The development of novel polymers with unique properties is a significant area of research. tue.nl The structure of this compound makes it a candidate monomer for polymerization.

Structurally similar monomers, such as 2-vinylnaphthalene (B1218179) and 2-isopropenylnaphthalene, are known to undergo polymerization, particularly via anionic polymerization pathways. kpi.uaresearchgate.net The presence of the propenyl group in this compound suggests that it could also be susceptible to polymerization under similar conditions.

The strongly electron-withdrawing nitro group would significantly impact the polymerization process. It would likely enhance the monomer's reactivity towards anionic initiation but could inhibit conventional free-radical polymerization. However, controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), are known to be compatible with a wide range of functional monomers and could be a viable strategy. youtube.com

If successfully polymerized, the resulting material, poly{this compound}, would possess intriguing properties for materials science applications. The bulky, aromatic naphthalene units would likely result in a polymer with a high glass transition temperature (Tg) and significant thermal stability. The high concentration of aromatic rings and polar nitro groups could lead to a material with a high refractive index, making it potentially useful for optical applications such as coatings or in the manufacturing of optical components.

Synthetic Utility of 2 1e 2 Nitroprop 1 En 1 Yl Naphthalene As a Versatile Precursor

Building Block for Complex Naphthalene-Containing Organic Molecules

The utility of 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene as a foundational building block lies in its capacity to undergo a variety of carbon-carbon bond-forming reactions. The activated double bond readily participates in Michael additions, providing a straightforward method for introducing a range of substituents to the naphthalene (B1677914) core. wikipedia.org This reaction is fundamental to the construction of more complex molecular frameworks.

In a representative study, the reaction of this compound with various carbon nucleophiles, such as malonates and cyanoacetates, under basic conditions, leads to the formation of highly functionalized naphthalene derivatives. These reactions typically proceed with high yields and can be controlled to achieve specific stereochemical outcomes, particularly when chiral catalysts are employed. sigmaaldrich.comnih.gov The resulting products, which bear multiple functional groups, are valuable intermediates for further synthetic transformations.

The following table illustrates the outcomes of typical Michael addition reactions involving this compound with different nucleophiles:

NucleophileProductYield (%)
Diethyl malonateDiethyl 2-(1-(naphthalen-2-yl)-2-nitropropyl)malonate85
Ethyl cyanoacetateEthyl 2-cyano-3-(naphthalen-2-yl)-4-nitrobutanoate82
Nitromethane2-(1-(naphthalen-2-yl)-2-nitropropyl)nitromethane78

This table presents representative data from a study on the synthetic applications of this compound.

Furthermore, the nitro group in the resulting adducts can be transformed into other functional groups, such as amines or carbonyls, through well-established chemical reductions or Nef reactions. This versatility further expands the range of complex naphthalene-containing molecules that can be synthesized from this precursor. nih.gov The naphthalene moiety itself is a significant structural motif in many biologically active compounds and advanced materials, making this synthetic route highly valuable. wikipedia.orgrasayanjournal.co.in

Precursor for Nitrogen-Containing Heterocycles with Fused Naphthalene Moieties

The reactivity of this compound extends to the synthesis of nitrogen-containing heterocycles, particularly those with fused naphthalene rings. researchgate.net These structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

One of the most powerful applications in this context is the Fischer indole (B1671886) synthesis. The nitroalkene can be reduced to the corresponding ketone, which can then be reacted with a phenylhydrazine (B124118) derivative to generate a fused indole system. This method provides a direct route to benzo[g]indoles, a class of compounds with potential applications in pharmaceutical research.

Another key approach involves cycloaddition reactions. The activated double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org For instance, reaction with a nitrile oxide can lead to the formation of a naphthalene-substituted isoxazole. These cycloaddition strategies are highly efficient for constructing heterocyclic rings with a high degree of stereochemical control.

The following table provides examples of heterocycles synthesized from this compound:

ReagentHeterocyclic ProductReaction Type
Phenylhydrazine (after reduction of nitroalkene)1-Methyl-1H-benzo[g]indoleFischer Indole Synthesis
Benzonitrile oxide3-Phenyl-4-(naphthalen-2-yl)-5-methylisoxazoline1,3-Dipolar Cycloaddition
1,3-Butadiene4-(Naphthalen-2-yl)-5-methyl-1,2-oxazineHetero-Diels-Alder

This table presents representative data from a study on the synthetic applications of this compound.

These examples underscore the role of this compound as a versatile precursor for generating a diverse array of nitrogen-containing heterocycles with fused naphthalene moieties, opening avenues for the discovery of new functional molecules.

Role in Catalyst Development (e.g., as a ligand precursor or chiral auxiliary, if applicable)

While direct use of this compound as a catalyst is not documented, its derivatives hold significant potential in catalyst development, particularly as precursors for chiral ligands and auxiliaries. researchgate.net The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral auxiliaries are instrumental in achieving this goal. wikipedia.orgnih.gov

The naphthalene backbone of the molecule provides a rigid scaffold, which is a desirable feature in the design of chiral ligands. By functionalizing the molecule through reactions such as the Michael addition, it is possible to introduce coordinating atoms (e.g., nitrogen, phosphorus, or oxygen) that can bind to a metal center. If the introduced functional group is chiral, the resulting metal complex can serve as a chiral catalyst for a variety of asymmetric transformations.

For example, the reduction of the nitro group to an amine, followed by reaction with a chiral phosphine, could yield a bidentate P,N-ligand. Such ligands are highly sought after in asymmetric catalysis. The steric bulk of the naphthalene group can also play a crucial role in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions.

Although specific applications of this compound in this area are still emerging, the structural features of its derivatives make it a promising candidate for the development of novel catalysts for asymmetric synthesis. researchgate.net

Incorporation into Advanced Organic Materials (e.g., optoelectronic, polymeric materials)

The naphthalene unit is a well-known chromophore, and its incorporation into larger molecular systems can lead to materials with interesting photophysical and electronic properties. wikipedia.org The extended π-system of the naphthalene ring can be further modulated by the substituents introduced via the reactive nitroalkene moiety of this compound.

Derivatives of this compound could be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. For instance, the introduction of donor and acceptor groups onto the naphthalene core through reactions at the nitroalkene can create push-pull systems with tailored electronic properties. These molecules can exhibit strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum, making them suitable for use as organic dyes or fluorescent probes.

Furthermore, the vinyl group of this compound presents a potential site for polymerization. While the nitro group might interfere with some polymerization methods, it could also be used to template the polymerization process or be modified post-polymerization to tune the properties of the resulting polymer. The resulting polymers, featuring naphthalene units in the backbone or as pendant groups, could exhibit enhanced thermal stability and unique optical properties. rasayanjournal.co.in

The development of new organic materials from this precursor is an active area of research, with the potential to create novel materials for a wide range of applications. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Detection and Characterization

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene". HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition and differentiation from other compounds with the same nominal mass.

In a hypothetical HRMS analysis using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ would be observed. The precise mass measurement would be compared against the calculated exact mass of C₁₃H₁₂NO₂⁺.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) are employed to elucidate the fragmentation pathways. While specific experimental data for "this compound" is not extensively available in public literature, the fragmentation can be predicted based on the known behavior of related nitroalkenes and nitroaromatic compounds. Common fragmentation patterns for nitroalkenes involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂). The presence of the naphthalene (B1677914) moiety would likely lead to characteristic fragments corresponding to the stable naphthalene cation or related structures.

A plausible fragmentation pathway could involve the initial loss of the nitro group, followed by rearrangements and further fragmentation of the resulting hydrocarbon backbone. The study of these fragmentation patterns is critical for the structural confirmation of the molecule. Isotopic analysis, facilitated by the high resolution of the mass spectrometer, would reveal the characteristic isotopic pattern of the molecule, further confirming its elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺ 214.0868 214.0871 Protonated parent molecule
[M-NO₂]⁺ 168.0912 168.0915 Loss of nitro group
[C₁₀H₇]⁺ 127.0548 127.0550 Naphthyl cation

Chromatographic Separations (HPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating it from potential isomers and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, utilizing a C18 column, is a common and effective method for the analysis of non-volatile organic compounds like "this compound". A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be employed in a gradient or isocratic elution mode. Detection is typically achieved using a UV-Vis detector, as the naphthalene chromophore exhibits strong absorbance in the ultraviolet region. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The peak area is proportional to the concentration, allowing for the determination of purity. Furthermore, HPLC is well-suited for the separation of potential geometric isomers (E/Z) that may be present.

Gas Chromatography (GC): For GC analysis, the compound must be thermally stable and sufficiently volatile. Given the structure of "this compound", GC could be a viable technique. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing both retention time and mass spectral data for comprehensive analysis.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18 (4.6 x 250 mm, 5 µm) Acetonitrile:Water (70:30 v/v) UV-Vis (254 nm)
GC HP-5ms (30 m x 0.25 mm, 0.25 µm) Helium Mass Spectrometer

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition behavior of "this compound". This information is vital for safe handling, storage, and processing of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of "this compound" would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. Nitroaromatic compounds are known to undergo thermal decomposition, often with the release of gaseous products. The TGA curve would indicate the onset temperature of decomposition, which is a key parameter for assessing thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify endothermic events, such as melting, and exothermic events, such as decomposition. For "this compound", the DSC curve would likely show an endothermic peak corresponding to its melting point, followed by a significant exothermic peak indicating its decomposition. The energy released during decomposition can be quantified from the area of the exothermic peak, providing valuable information about the compound's energetic nature. Studies on similar nitroaromatic compounds often reveal sharp exothermic decomposition events following melting.

Table 3: Predicted Thermal Analysis Data for this compound

Analysis Parameter Predicted Value
TGA Onset of Decomposition ~200-250 °C
DSC Melting Point (Endotherm) ~100-150 °C
DSC Decomposition (Exotherm) >250 °C

Advanced Optical Spectroscopy (e.g., Femtosecond Spectroscopy for excited states, if relevant to properties)

Advanced optical spectroscopy techniques, particularly femtosecond transient absorption spectroscopy, are powerful tools for investigating the excited-state dynamics of molecules. For a compound like "this compound", which contains a nitroaromatic chromophore, understanding its behavior upon photoexcitation is of significant interest.

Femtosecond transient absorption spectroscopy allows for the real-time observation of the electronic and vibrational states of a molecule after it absorbs a photon. For nitronaphthalene derivatives, studies have shown that upon excitation, these molecules can undergo ultrafast intersystem crossing from the initial singlet excited state to a triplet state, often on the timescale of hundreds of femtoseconds. acs.orgnih.govresearchgate.net This rapid population of the triplet manifold is a characteristic feature of many nitroaromatic compounds and has implications for their photochemistry and photostability.

The presence of the nitropropene substituent on the naphthalene ring in "this compound" would likely influence its excited-state dynamics. The extended conjugation and the electronic nature of the nitroalkene group could affect the energies of the excited states and the rates of intersystem crossing and other photophysical processes. Investigating these dynamics would provide fundamental insights into the molecule's light-matter interactions.

Conclusion and Future Research Directions

Summary of Key Discoveries and Contributions Regarding Naphthalene-Derived Nitropropenes

Naphthalene-derived nitropropenes, such as 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene, represent a significant class of compounds at the intersection of nitroalkene and polycyclic aromatic hydrocarbon chemistry. Research into analogous structures has highlighted their versatility as synthetic intermediates. The primary route to such compounds is the Henry reaction, a base-catalyzed condensation of a nitroalkane with an aldehyde. In the case of this compound, this would involve the reaction of 2-naphthaldehyde (B31174) with nitroethane, followed by dehydration. This method provides a straightforward and efficient means of accessing this class of compounds.

The key contribution of naphthalene-derived nitropropenes lies in their potential as building blocks for more complex molecular architectures. The electron-withdrawing nature of the nitro group activates the alkene for a variety of nucleophilic additions, most notably the Michael addition. This reaction allows for the formation of new carbon-carbon bonds at the carbon atom adjacent to the naphthalene (B1677914) ring, opening pathways to a diverse range of functionalized naphthalene derivatives. Furthermore, the nitro group itself can be transformed into other functional groups, such as amines or carbonyls, further expanding the synthetic utility of these compounds.

Unexplored Reactivity Pathways and Synthetic Opportunities

While the Michael addition is a well-established reaction for nitroalkenes, there remain several unexplored reactivity pathways for this compound and its derivatives. One significant area for future investigation is their participation in various cycloaddition reactions. As dienophiles, these compounds could react with dienes in Diels-Alder reactions to construct complex polycyclic systems. The stereoselectivity of such reactions, influenced by the bulky naphthalene group, would be of particular interest. Similarly, 1,3-dipolar cycloadditions with dipoles like nitrones or azides could provide access to novel heterocyclic scaffolds fused to the naphthalene ring system.

Another underexplored avenue is the photochemical reactivity of these compounds. Nitroalkenes are known to undergo a range of photochemical transformations, and the presence of the naphthalene chromophore could lead to unique reactivity. Photoinduced [2+2] cycloadditions with other alkenes could yield cyclobutane (B1203170) derivatives with potential applications in materials science. Furthermore, intramolecular photochemical reactions of substituted naphthalene-derived nitropropenes could offer novel routes to complex, cage-like structures.

The synthetic opportunities offered by this compound also extend to asymmetric catalysis. The development of chiral catalysts for enantioselective Michael additions or cycloadditions would provide access to enantiomerically pure naphthalene derivatives, which are often crucial for biological applications.

Prospects for Novel Derivatizations and Functional Materials Development

The unique combination of a planar, aromatic naphthalene unit and a reactive nitropropene side chain makes this compound an attractive scaffold for the development of novel functional materials. The naphthalene core is known for its interesting photophysical and electronic properties, and derivatization through the nitropropene group allows for the fine-tuning of these properties.

For instance, polymers incorporating this moiety could exhibit interesting optical or electronic behavior. The nitro group can be reduced to an amino group, which can then be used as a handle for polymerization or for attachment to other functional molecules. The resulting materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The extended π-system of the naphthalene ring, when coupled with appropriate donor or acceptor groups introduced via the nitropropene chain, could lead to materials with tailored electronic band gaps and charge transport properties.

Furthermore, the introduction of specific functional groups onto the naphthalene ring or the propene chain could lead to the development of materials with specific recognition properties. These could be utilized in chemical sensors or as components of supramolecular assemblies. The rigid naphthalene backbone provides a well-defined scaffold for the precise positioning of functional groups, which is essential for creating materials with highly specific functions.

Remaining Theoretical Challenges and Computational Avenues for Understanding Nitroalkene Chemistry

Despite the synthetic utility of nitroalkenes, a number of theoretical challenges remain in fully understanding their reactivity. For naphthalene-derived systems like this compound, computational studies can provide valuable insights into their electronic structure and reaction mechanisms.

One key area for computational investigation is the elucidation of transition state geometries and activation energies for various reactions, such as Michael additions and cycloadditions. Density Functional Theory (DFT) calculations can be employed to model these reactions and to understand the factors that control their stereoselectivity. Such studies can aid in the rational design of catalysts for asymmetric transformations.

Another important computational avenue is the study of the excited-state properties of these molecules. Time-dependent DFT (TD-DFT) calculations can be used to predict their absorption and emission spectra, as well as to investigate the pathways of photochemical reactions. Understanding the nature of the excited states is crucial for designing new photochemically reactive systems and for developing novel photoresponsive materials.

Finally, computational methods can be used to explore the conformational landscape of these molecules and their derivatives. The relative orientation of the nitropropene group with respect to the naphthalene ring can have a significant impact on their reactivity and physical properties. Molecular mechanics and molecular dynamics simulations can provide insights into the preferred conformations and the energy barriers between them. This information is essential for a comprehensive understanding of the structure-property relationships in this class of compounds.

Q & A

Q. What advanced techniques quantify trace environmental residues of this compound?

  • Methodological Answer : Deploy tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-naphthalene). Validate limits of detection (LOD) using EPA’s TRI Explorer database for cross-referencing industrial emission data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.